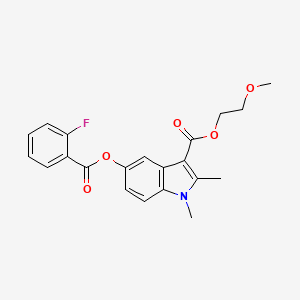

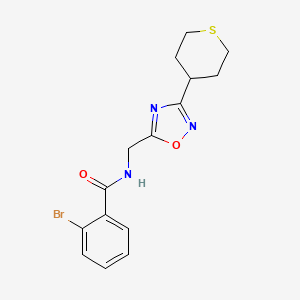

![molecular formula C9H13N3O B2445785 2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol CAS No. 2200034-17-7](/img/structure/B2445785.png)

2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol” is a chemical compound . It is related to 2-Amino-4-methylpyrimidine, which has a molecular weight of 109.1292 . The compound is also related to 2-aminopyrimidine derivatives .

Synthesis Analysis

The synthesis of related compounds, such as 2-aminopyrimidine derivatives, involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of the related compound, 2-Amino-4-methylpyrimidine, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .Scientific Research Applications

Synthesis of 4-Aminopyrimidine Derivatives

Recent research has demonstrated the utility of TfOH-mediated [2 + 2 + 2] cycloadditions of ynamides with discrete nitriles to synthesize multi-substituted 4-aminopyrimidine derivatives, showcasing the versatility of pyrimidine derivatives in synthetic chemistry for producing compounds with a wide range of functional groups (Ping-Fan Chen et al., 2016).

Gold-Catalyzed Cycloadditions for Pyrimidine Cores

The use of gold-catalyzed intermolecular [2+2+2] cycloadditions with ynamides and discrete nitriles has been explored to form 4-aminopyrimidines, highlighting the role of these derivatives as key intermediates in the development of pharmaceuticals with high regioselectivity (S. N. Karad & Rai‐Shung Liu, 2014).

Antitrypanosomal and Antiplasmodial Activities

Studies on novel 2-aminopyrimidine derivatives have revealed their potential in combating diseases such as sleeping sickness and malaria, underscoring the importance of structural modifications in enhancing pharmacological activities (Michael Hoffelner et al., 2020).

UV-Induced DNA Protection

Research has shown that triplex formation with homopurine-homopyrimidine sequences can effectively protect DNA from UV-induced damage, offering insights into the mechanisms of DNA repair and protection (V. Lyamichev et al., 1990).

Analgesic and Anti-Inflammatory Activities

Synthesis of new pyrimidine derivatives has led to the evaluation of their analgesic and anti-inflammatory activities, providing a foundation for the development of new therapeutic agents (Z. M. Nofal et al., 2011).

Mechanism of Action

Future Directions

The future directions for “2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol” and related compounds could involve further exploration and development of these compounds due to their potential applications in various fields. For instance, pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .

properties

IUPAC Name |

2-[(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6-10-5-4-9(11-6)12-7-2-3-8(7)13/h4-5,7-8,13H,2-3H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUHMZZQHSFBCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NC2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

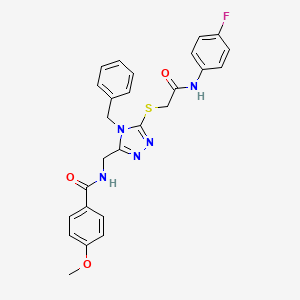

![N-(2-chlorobenzyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2445707.png)

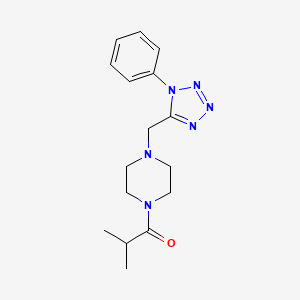

![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2445710.png)

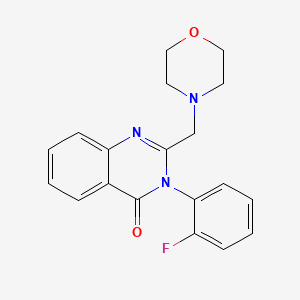

![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2445713.png)

![N-{4-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2445714.png)

![9-(3-chlorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2445721.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2445723.png)